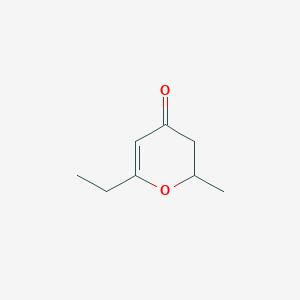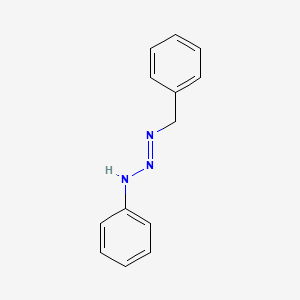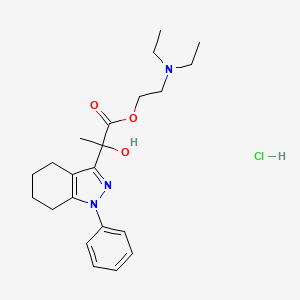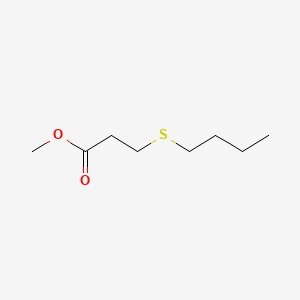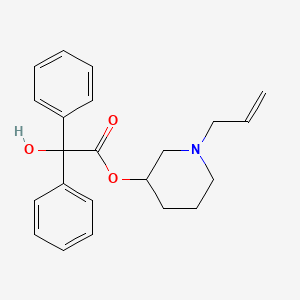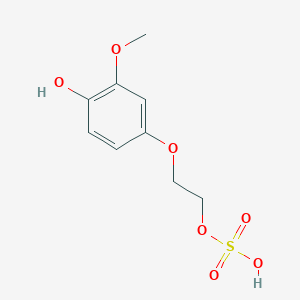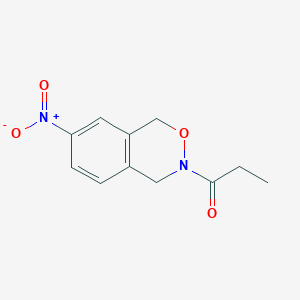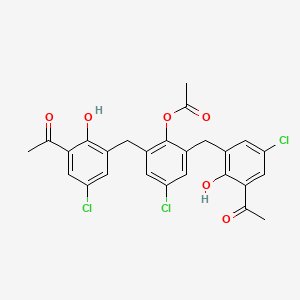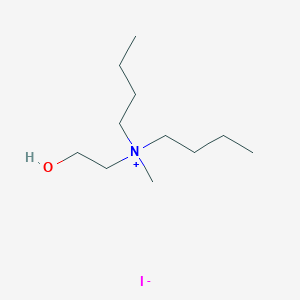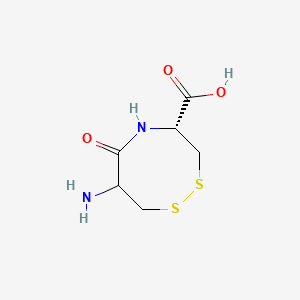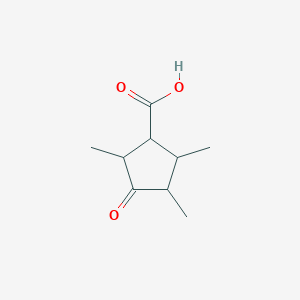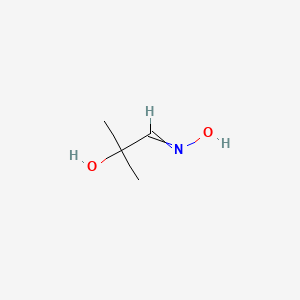
1-(Hydroxyimino)-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxyimino)-2-methylpropan-2-ol is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxyimino functional group (-C=N-OH)
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydroxyimino)-2-methylpropan-2-ol can be synthesized through the reaction of 2-methylpropan-2-one (acetone) with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the oxime as the primary product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity of the product. The process may involve steps such as purification through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxyimino)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.
Major Products Formed:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted oximes or other derivatives.
Scientific Research Applications
1-(Hydroxyimino)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Hydroxyimino)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modify the structure and function of proteins and enzymes.
Comparison with Similar Compounds
- 1-Hydroxyimino-2-methyl-1-(2-pyridyl)prop-2-ylhydroxylamine
- Ethyl cyanohydroxyiminoacetate
- N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives
Comparison: 1-(Hydroxyimino)-2-methylpropan-2-ol is unique due to its specific structural features and reactivity. Compared to similar compounds, it exhibits distinct chemical behavior and potential applications. For instance, its oxime group provides unique reactivity that can be exploited in various synthetic and industrial processes.
Properties
CAS No. |
14352-53-5 |
|---|---|
Molecular Formula |
C4H9NO2 |
Molecular Weight |
103.12 g/mol |
IUPAC Name |
1-hydroxyimino-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H9NO2/c1-4(2,6)3-5-7/h3,6-7H,1-2H3 |
InChI Key |
DBKSGRRXLABONV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=NO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


